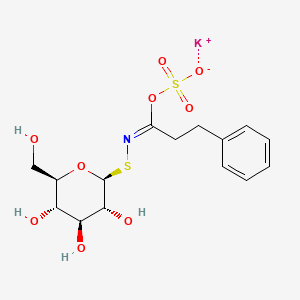

Phenethyl glucosinolate potassium

Descripción general

Descripción

Phenethyl glucosinolate potassium is a naturally occurring compound belonging to the glucosinolate family. These compounds are sulfur-rich, anionic secondary metabolites predominantly found in plants of the Brassicales order . This compound is a solid crystalline substance that is soluble in water and alcohols. It is known for its diverse applications in the food industry and its potential health benefits.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phenethyl glucosinolate potassium can be synthesized through the extraction of glucosinolates from plants such as watercress. The process involves several steps:

Extraction: The plant material is ground and mixed with a solvent such as methanol or water to extract the glucosinolates.

Purification: The extract is then purified using techniques like chromatography to isolate the phenethyl glucosinolate.

Crystallization: The purified compound is crystallized to obtain this compound in its solid form.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Brassicaceae family plants. The process is optimized for higher yield and purity, often using advanced extraction and purification technologies such as high-performance liquid chromatography (HPLC) .

Análisis De Reacciones Químicas

Types of Reactions: Phenethyl glucosinolate potassium undergoes various chemical reactions, including:

Hydrolysis: Catalyzed by the enzyme myrosinase, resulting in the formation of isothiocyanates, nitriles, and other products.

Oxidation and Reduction: These reactions can modify the functional groups attached to the glucosinolate structure.

Substitution: Reactions where functional groups are replaced by other groups, altering the compound’s properties.

Common Reagents and Conditions:

Myrosinase: An enzyme that catalyzes the hydrolysis of glucosinolates.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

Isothiocyanates: Known for their potential anti-cancer properties.

Nitriles: Formed under specific hydrolysis conditions.

Aplicaciones Científicas De Investigación

Introduction to Phenethyl Glucosinolate Potassium

This compound, also known as gluconasturtiin, is a compound found primarily in plants of the Brassicaceae family. It has garnered attention for its potential applications in various fields, including pharmacology, food safety, and agriculture. This article explores the scientific research applications of this compound, supported by comprehensive data tables and case studies.

Cytochrome P450 Inhibition

This compound has been identified as a potent inhibitor of cytochrome P450 enzymes, specifically CYP1A1, CYP2B1/2, CYP3A1/2, CYP1A2, and CYP2E1. This inhibition can lead to decreased metabolism of various xenobiotics and may enhance the bioavailability of certain therapeutic agents. The compound has demonstrated chemopreventive effects in vivo, indicating its potential role in cancer prevention .

Anticancer Properties

Research indicates that this compound and its hydrolysis products exhibit significant anticancer activity. For instance:

- Benzyl Isothiocyanate (BITC) : A hydrolysis product of this compound, BITC has shown strong inhibitory effects on several cancer cell lines, including breast (MCF-7), lung (A549), liver (SMMC-7721), and colon (SW480) cancers. The IC50 values for BITC against these cell lines were reported as follows:

| Cell Line | IC50 (μg/mL) |

|---|---|

| HL-60 | 0.886 ± 0.065 |

| A549 | 1.021 ± 0.032 |

| SMMC-7721 | 0.941 ± 0.023 |

| MCF-7 | 1.880 ± 0.088 |

| SW480 | 1.200 ± 0.057 |

These results suggest that BITC could be a valuable candidate for further development as an anti-cancer agent .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting nitric oxide production in immune cells. In studies evaluating its anti-inflammatory activity:

| Sample | Concentration (μg/mL) | Inhibition Rate of NO (%) |

|---|---|---|

| BITC | 50 | 99.26 ± 0.62 |

| F-GLS | 50 | -10.73 ± 0.57 |

| D-GLS | 50 | -10.13 ± 2.81 |

| GTL | 50 | 16.19 ± 2.53 |

BITC demonstrated a remarkable inhibition rate compared to other samples tested .

Applications in Agriculture

This compound has been studied for its insecticidal properties against agricultural pests, particularly larvae of certain insects. Its effectiveness as a natural pesticide can contribute to sustainable agricultural practices by minimizing reliance on synthetic chemicals .

Food Safety and Preservation

The compound's antimicrobial properties are significant for food safety applications. Hydrolysis products of this compound have shown strong antimicrobial activity against various pathogens, which can be beneficial in enhancing the safety and shelf-life of food products .

Comparative Antimicrobial Activity

The following table summarizes the antimicrobial activities of various isothiocyanates derived from glucosinolates:

| Isothiocyanate | Target Pathogen | Activity Level |

|---|---|---|

| Benzyl Isothiocyanate | Staphylococcus aureus | High |

| Allyl Isothiocyanate | Escherichia coli | Moderate |

| Sulforaphane | Helicobacter pylori | Very High |

These findings indicate that this compound could serve as an effective natural preservative in food products .

Mecanismo De Acción

The mechanism of action of phenethyl glucosinolate potassium involves its hydrolysis by myrosinase to produce bioactive compounds such as isothiocyanates. These compounds exert their effects by:

Inducing Phase II Detoxification Enzymes: Enhancing the body’s ability to detoxify carcinogens.

Inhibiting Inflammatory Pathways: Reducing the expression of pro-inflammatory cytokines.

Modulating Apoptosis: Promoting programmed cell death in cancer cells.

Comparación Con Compuestos Similares

Phenethyl glucosinolate potassium is unique due to its specific side chain structure, which imparts distinct biological activities. Similar compounds include:

Allyl Glucosinolate (Sinigrin): Precursor to allyl isothiocyanate, known for its pungent flavor.

Benzyl Glucosinolate (Glucotropaeolin): Precursor to benzyl isothiocyanate, with potential anti-cancer properties.

Sulforaphane Glucosinolate (Glucoraphanin): Precursor to sulforaphane, a potent anti-cancer agent.

This compound stands out due to its specific applications in both the food industry and medical research, highlighting its versatility and potential benefits.

Actividad Biológica

Phenethyl glucosinolate potassium (PGK) is a compound derived from cruciferous vegetables, particularly from the Brassicaceae family. It is recognized for its diverse biological activities, including antioxidative, anticancer, and chemopreventive properties. This article provides an in-depth exploration of the biological activity of PGK, focusing on its mechanisms of action, biochemical pathways, and potential applications in various fields.

Overview of Phenethyl Glucosinolates Potassium

Chemical Structure and Properties

- Molecular Formula : C₁₅H₂₁NO₉S₂K

- Molecular Weight : 461.55 g/mol

- Purity : >97%

- Solubility : Water-soluble

Phenethyl glucosinolate is a precursor to phenethyl isothiocyanate (PEITC), which is formed through hydrolysis by the enzyme myrosinase. This transformation is crucial for its biological activity, as PEITC exhibits significant anticancer effects.

Interaction with Enzymes

PGK interacts with various enzymes, notably:

- Cytochrome P450 : Acts as an inhibitor, affecting drug metabolism and the metabolism of other substances in the body .

- Myrosinase : Catalyzes the hydrolysis of PGK to produce PEITC, which has been shown to induce apoptosis in cancer cells by modulating gene expression related to cell survival .

Biochemical Pathways

PGK influences several biochemical pathways:

- Antioxidative Activity : Scavenges free radicals and protects low-density lipoprotein (LDL) from oxidation .

- Chemopreventive Effects : Induces phase II detoxification enzymes, enhancing the body's ability to eliminate carcinogens .

Cellular Effects

In vitro studies have demonstrated that PGK can:

- Induce apoptosis in various cancer cell lines through modulation of pro-apoptotic and anti-apoptotic gene expression.

- Affect cellular metabolism and signaling pathways, leading to altered growth and survival dynamics in affected cells .

Dosage and Temporal Effects

The effects of PGK vary with dosage:

- Low to Moderate Doses : Beneficial effects such as reduced tumor growth and inflammation have been observed.

- High Doses : Potential toxicity may arise, necessitating careful consideration in therapeutic applications .

Anticancer Activity

A study indicated that phenethyl isothiocyanate derived from PGK significantly inhibits the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. This effect was correlated with increased expression of p53 and decreased expression of cyclin D1 .

| Study | Findings |

|---|---|

| Zhang et al. (2020) | PGK inhibited proliferation of MCF-7 breast cancer cells in a dose-dependent manner. |

| Lee et al. (2021) | Demonstrated that PEITC induces apoptosis in lung cancer cells via ROS generation. |

Allelopathic Effects

Research has shown that PGK exhibits allelopathic properties, inhibiting the germination and growth of various weed species. Extracts from Brassica napus containing PGK significantly reduced seed germination rates in Phalaris minor and Sorghum halepense .

Agricultural Use

PGK's allelopathic properties make it a potential natural herbicide. Its ability to inhibit weed growth could be harnessed for sustainable agricultural practices.

Pharmaceutical Development

Due to its anticancer properties, PGK is being investigated as a candidate for new chemotherapeutic agents. Its role as a cytochrome P450 inhibitor also suggests potential applications in drug metabolism modulation.

Propiedades

IUPAC Name |

potassium;[(E)-C-(2-phenylethyl)-N-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylcarbonimidoyl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO9S2.K/c17-8-10-12(18)13(19)14(20)15(24-10)26-16-11(25-27(21,22)23)7-6-9-4-2-1-3-5-9;/h1-5,10,12-15,17-20H,6-8H2,(H,21,22,23);/q;+1/p-1/b16-11+;/t10-,12-,13+,14-,15+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQJXSDRCFVICE-SWKZEUNZSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=NSC2C(C(C(C(O2)CO)O)O)O)OS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC/C(=N\S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/OS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20KNO9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.